2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione
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Overview
Description
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core and a diisopropylamino group attached to a but-2-yn-1-yl chain
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the receptor’s activity, leading to changes in downstream signaling pathways.
Biochemical Pathways
The interaction of isoindoline-1,3-dione derivatives with the dopamine receptor d2 suggests that they may influence dopaminergic signaling pathways . These pathways play a critical role in various physiological functions, including motor control, reward, and cognition.
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
N-isoindoline-1,3-dione: A simpler derivative with similar core structure but different substituents.
Phthalimides: Compounds with a similar isoindoline-1,3-dione core but varying functional groups.
Uniqueness
2-(4-(Diisopropylamino)but-2-yn-1-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[di(propan-2-yl)amino]but-2-ynyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)19(14(3)4)11-7-8-12-20-17(21)15-9-5-6-10-16(15)18(20)22/h5-6,9-10,13-14H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNHLNVXLOILOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCN1C(=O)C2=CC=CC=C2C1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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